molecular formula C17H15ClN4O3S2 B15105511 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-chlorophenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-chlorophenyl)methanone

Cat. No.: B15105511
M. Wt: 422.9 g/mol
InChI Key: PBHUWJUNBZQJRM-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Piperazine Coupling: The sulfonylated benzothiadiazole is reacted with piperazine to form the piperazinyl derivative.

    Chlorophenyl Methanone Addition: Finally, the piperazinyl derivative is coupled with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Its structural properties make it suitable for use in the development of new materials with specific electronic properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Utilized in the study of biological systems due to its ability to interact with various biomolecules.

Industry

    Polymer Science: Used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism by which 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
  • 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone

Uniqueness

  • Structural Features : The presence of the chlorophenyl group distinguishes it from its analogs, potentially leading to different reactivity and applications.
  • Reactivity : The specific substituents on the phenyl ring can significantly influence the compound’s chemical behavior and interactions.

This detailed overview provides a comprehensive understanding of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H15ClN4O3S2

Molecular Weight

422.9 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C17H15ClN4O3S2/c18-13-6-4-12(5-7-13)17(23)21-8-10-22(11-9-21)27(24,25)15-3-1-2-14-16(15)20-26-19-14/h1-7H,8-11H2

InChI Key

PBHUWJUNBZQJRM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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